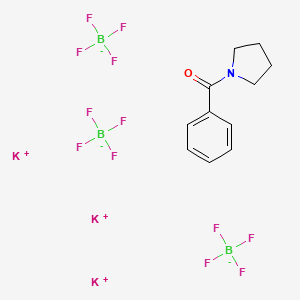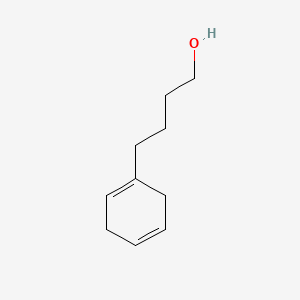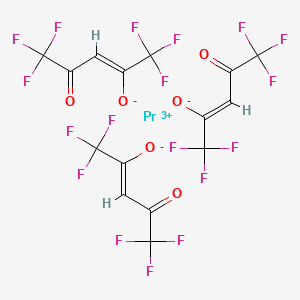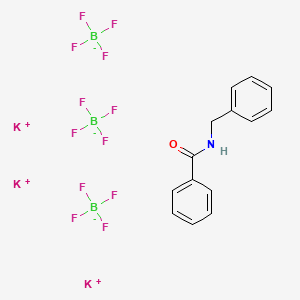
Dihydrogen hexabromoplatinate(IV) nonahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen hexabromoplatinate(IV) nonahydrate is a laboratory chemical with the CAS number 20596-34-3 . It is used for proteomics research . The molecular formula is H2Br6Pt·9H2O .
Molecular Structure Analysis
The molecular structure of this compound consists of two hydrogen atoms, six bromine atoms, one platinum atom, and nine water molecules .Physical And Chemical Properties Analysis
This compound is a solid crystalline substance . Unfortunately, detailed physical and chemical properties like melting point, boiling point, density, and solubility in water are not available in the resources.Applications De Recherche Scientifique
Antitumor Activity : Platinum-based complexes like dihydrogen hexabromoplatinate(IV) nonahydrate have been extensively studied for their antitumor properties. For instance, certain diorganotin(IV) complexes show in vitro antitumor activity similar to or higher than cisplatin, a well-known platinum-based chemotherapy drug (Li Qingshan et al., 2004). Similarly, phosphoplatins can activate and upregulate death receptors, causing apoptosis in cancer cells, particularly in ovarian cancer (Homa Dezvareh, 2015).
Cancer Therapy Mechanisms : Cisplatin, another platinum compound, is effective in treating various human cancers by interfering with DNA repair mechanisms and inducing apoptosis in cancer cells. However, it has some undesirable side effects (Shaloam R. Dasari & P. Tchounwou, 2014).
Electrochemistry : The electrochemisorption of hexahydroxyplatinate(IV) on titania films is studied to maximize platinum deposit, which is relevant for material science applications (Mark S. Davidson et al., 1987).
Cytotoxicity and Drug Delivery : Studies on heterocyclic platinum(IV) compounds indicate their potential as cytotoxic agents against cancer. Asymmetric platinum(IV) carboxylates with hydrophilic and lipophilic ligands show enhanced efficacy against cancer cells in vitro, suggesting potential for drug delivery systems (Chee Fei Chin et al., 2012).
Improvements in Chemotherapy : Research is ongoing to improve platinum-based chemotherapy. This includes maximizing dose intensity for better outcomes in specific cancer types and developing copper(II) hexabromoplatinate films with electrocatalytic properties for biomedical applications (N. Cheung & G. Heller, 1991).
Development of New Platinum Compounds : Emerging platinum(IV) prodrugs are being developed to combat cisplatin resistance, with a focus on targeting both cancer cells and the tumor microenvironment (Zhigang Wang et al., 2019).
Safety and Hazards
Dihydrogen hexabromoplatinate(IV) nonahydrate is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. If inhaled, it may cause allergy or asthma symptoms or breathing difficulties . It is advised to handle this chemical with protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
hexabromoplatinum(2-);hydron;nonahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.9H2O.Pt/h6*1H;9*1H2;/q;;;;;;;;;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMWXPBXPWIPMB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.O.O.O.Br[Pt-2](Br)(Br)(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H20O9Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



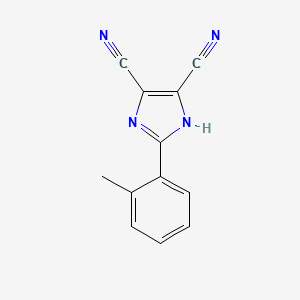
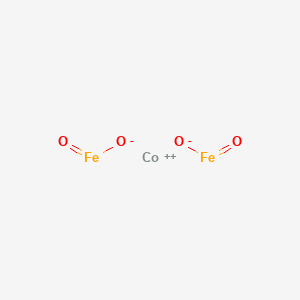
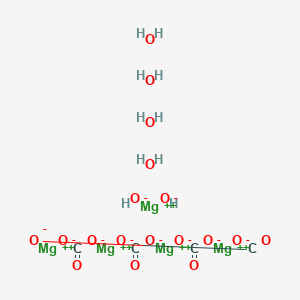
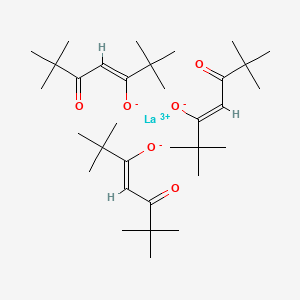
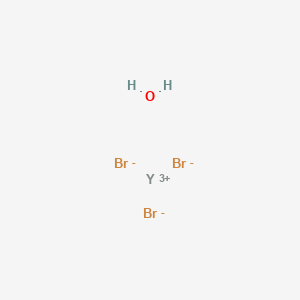
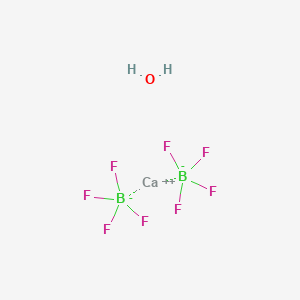

![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
